![molecular formula C5H13ClN2 B11728185 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure features a cyclopropyl ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the cyclopropyl ring, which can be achieved through various cyclopropanation reactions.
- The introduction of the aminomethyl group is typically carried out using amination reactions, where suitable amine precursors are reacted with the cyclopropyl intermediate.
- The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
- Catalysts and solvents are often used to enhance the efficiency of the reactions.
- Purification steps, such as crystallization or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Oxidation typically leads to the formation of cyclopropyl ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions often result in the formation of cyclopropyl alcohols or amines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
- Common reagents for substitution reactions include alkyl halides and sulfonates.
Wissenschaftliche Forschungsanwendungen
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of cyclopropyl-containing compounds and their reactivity.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the development of novel bioactive compounds.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- Its unique cyclopropyl structure allows it to fit into specific binding sites, influencing biological processes.
-
Pathways Involved
- The compound can affect various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
- Its effects on neurotransmitter systems and ion channels are also of interest in neuroscience research.
Vergleich Mit ähnlichen Verbindungen
1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group, used in organic synthesis.
Cyclopropylmethanol: Contains a cyclopropyl ring and a hydroxyl group, used as an intermediate in chemical synthesis.
Cyclopropylcarboxylic acid: Features a cyclopropyl ring and a carboxyl group, used in the production of pharmaceuticals and agrochemicals.
-
Uniqueness
- The presence of both the aminomethyl group and the hydrochloride salt form distinguishes this compound from other cyclopropyl-containing compounds.
- Its specific reactivity and potential applications in various fields make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C5H13ClN2 |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
UFDCTVLUUSVAQP-TYSVMGFPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1CN)CN.Cl |
Kanonische SMILES |
C1C(C1CN)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
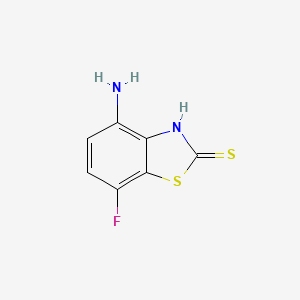

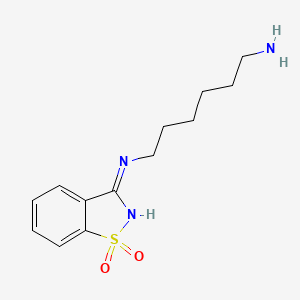
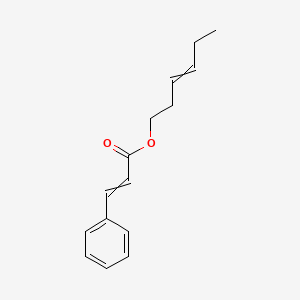
![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
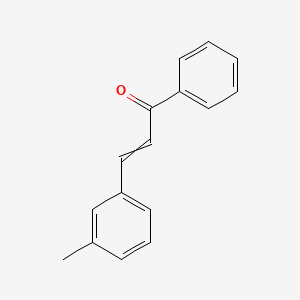
![N-[(furan-2-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728138.png)

![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
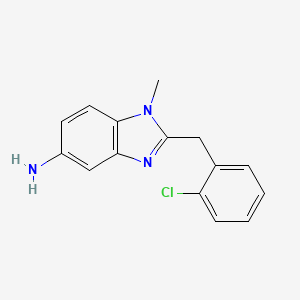
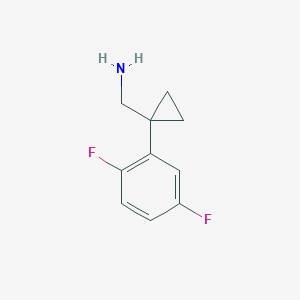
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

